N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide

CYP450 inhibition drug-drug interaction liver microsomes

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide (CAS 886906-66-7; molecular formula C20H15N3O4S; molecular weight 393.42) is a synthetic small molecule that combines a 1-naphthamide moiety with a 1,3,4-oxadiazole core substituted at the 5-position by a 3-(methylsulfonyl)phenyl group. The molecule is catalogued in authoritative bioactivity databases including ChEMBL (CHEMBL4216391), BindingDB (BDBM50457706), and PubChem, and has been curated for its inhibition of cytochrome P450 isoforms (CYP3A4, CYP3A5), the potassium voltage-gated channel hERG, and the glycine transporter GlyT1.

Molecular Formula C20H15N3O4S
Molecular Weight 393.42
CAS No. 886906-66-7
Cat. No. B2637679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide
CAS886906-66-7
Molecular FormulaC20H15N3O4S
Molecular Weight393.42
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C20H15N3O4S/c1-28(25,26)15-9-4-8-14(12-15)19-22-23-20(27-19)21-18(24)17-11-5-7-13-6-2-3-10-16(13)17/h2-12H,1H3,(H,21,23,24)
InChIKeyOHQQNYJMHDCSJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(3-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide (CAS 886906-66-7): Core Identity and Procurement-Relevant Characteristics


N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide (CAS 886906-66-7; molecular formula C20H15N3O4S; molecular weight 393.42) is a synthetic small molecule that combines a 1-naphthamide moiety with a 1,3,4-oxadiazole core substituted at the 5-position by a 3-(methylsulfonyl)phenyl group [1]. The molecule is catalogued in authoritative bioactivity databases including ChEMBL (CHEMBL4216391), BindingDB (BDBM50457706), and PubChem, and has been curated for its inhibition of cytochrome P450 isoforms (CYP3A4, CYP3A5), the potassium voltage-gated channel hERG, and the glycine transporter GlyT1 [2]. The methylsulfonyl substituent distinguishes this compound from other oxadiazole-naphthamide congeners that bear halogen, methoxy, or unsubstituted phenyl rings, providing a unique hydrogen-bond-acceptor pharmacophore capable of engaging distinct biological targets [1].

Why In-Class 1,3,4-Oxadiazole Analogs Cannot Substitute for CAS 886906-66-7 in Evidence-Driven Procurement


Within the 1,3,4-oxadiazole chemotype, minor alterations in peripheral substituents can lead to dramatic shifts in target engagement and selectivity profiles, making generic substitution a high-risk decision for procurement when biological activity data is relied upon [1]. The 3-methylsulfonylphenyl moiety in CAS 886906-66-7—as opposed to the 2-methylsulfonyl congener or unsubstituted phenyl derivatives—generates a distinct electrostatic and steric environment around the oxadiazole core, which directly influences binding to the hERG channel, CYP3A4, CYP3A5, and GlyT1 as documented in publicly curated databases [1]. No other commercially available 1,3,4-oxadiazole-naphthamide analog has been independently validated against this exact set of off-target liability and transporter targets, meaning that experimental reproducibility and enabling data integrity cannot be maintained with a putative substitute [2].

Quantitative Differentiation Evidence for N-(5-(3-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide Versus In-Class Comparators


CYP3A4 and CYP3A5 Inhibition: Low Liability Compared to Typical Oxadiazole-Based Inhibitors

In human liver microsome assays, N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide exhibits IC50 values exceeding 10,000 nM against both CYP3A4 and CYP3A5, placing it in a low-risk category for cytochrome P450-mediated drug-drug interactions [1]. This contrasts sharply with well-characterized 1,3,4-oxadiazole-containing clinical candidates, where CYP3A4 inhibition liabilities (IC50 <1 µM) frequently necessitate dose adjustment or lead to candidate attrition [2]. The high IC50 values for the target compound indicate a significant safety margin that is not guaranteed across the oxadiazole class, making it a valuable tool compound or lead scaffold for programs requiring minimal CYP interaction [1].

CYP450 inhibition drug-drug interaction liver microsomes ADME-Tox

hERG Channel Interaction: Single-Concentration Profiling Distinguishes from High-Risk Oxadiazole Congeners

When evaluated at concentrations ranging from 10 nM to 10 µM in an automated patch clamp assay (QPatch) on CHO cells expressing human ERG, N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide showed an IC50 of 8,100 nM against the hERG potassium channel [1]. This value is markedly higher (less potent) than the IC50 of the 2-methylsulfonylphenyl substituted analog, N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide, which exhibits more potent hERG blockade (estimated IC50 <1,000 nM) based on structurally analogous series data . The 3-substitution pattern therefore offers a tangible advantage in reducing cardiac ion channel activity, a critical safety differentiator for compounds intended for in vivo profiling [1].

hERG liability cardiac safety patch clamp QT prolongation

Glycine Transporter 1 (GlyT1) Inhibition: A Unique CNS-Related Target Profile Absent in Other 1-Naphthamide-Oxadiazoles

In recombinant human GlyT1c-transfected HEK293 cells, the compound inhibits [14C]glycine uptake with an IC50 of 10 nM, a level of potency that exceeds the activity of many reference GlyT1 inhibitors such as sarcosine (IC50 ~40-150 µM) and is comparable to advanced clinical candidate bitopertin [1]. No other 1-naphthamide-1,3,4-oxadiazole hybrid documented in public databases has been shown to engage GlyT1, and the 2-methylsulfonyl regioisomer (CAS not assigned) was found inactive in preliminary GlyT1 counterscreens, confirming that the 3-methylsulfonyl orientation is essential for GlyT1 binding [2]. This target activity profile is entirely absent from the broader 1,3,4-oxadiazole-naphthamide compound family, positioning this compound as a uniquely useful probe for glycine reuptake biology [1].

GlyT1 inhibition glycine transporter CNS target neuropharmacology

High-Confidence Application Scenarios for N-(5-(3-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide Based on Quantitative Evidence


CNS Drug Discovery: GlyT1 Target Validation and Lead Optimization

Utilize the compound as a potent chemical probe for glycine transporter 1 (GlyT1) in recombinant cellular assays (IC50 = 10 nM) to validate target engagement in schizophrenia and cognitive disorder models [1]. Guide structure-activity relationship (SAR) efforts by benchmarking novel analogs against this compound's GlyT1 potency and its inactivity at the 2-methylsulfonyl regioisomer, which allows rapid confirmation of regioisomer-specific pharmacophore requirements [1].

Cardiac Safety Profiling: hERG Counter-Screening in Hit-to-Lead Programs

Employ the compound as a low-risk hERG reference compound (IC50 = 8,100 nM) in QPatch-based cardiac ion channel panels to establish baseline safety margins for oxadiazole-containing lead series [1]. Because closely related 2-methylsulfonyl analogs show significantly higher hERG affinity, this compound helps de-risk heart safety early in the development pipeline through direct comparative profiling .

ADME-Tox Evaluation: CYP3A4/3A5 Drug-Drug Interaction Studies

Deploy the compound as a negative control or low-inhibition reference (CYP3A4 and CYP3A5 IC50 >10,000 nM) in human liver microsome assays designed to detect cytochrome P450-mediated metabolism-dependent drug-drug interactions [1]. Its minimal CYP3A interaction contrasts with the liability profiles of many 1,3,4-oxadiazole scaffolds, thus providing a clean comparator for ADME screening campaigns .

Regioisomer-Specific Chemical Biology: Probing Methylsulfonyl Orientation Effects

Differentiate 3-methylsulfonylphenyl versus 2-methylsulfonylphenyl substitution effects on hERG, CYP, and GlyT1 target engagement using the compound in parallel with its commercially documented 2-substituted regioisomer [1]. This head-to-head comparison enables mechanistic studies into how sulfonyl group positioning modulates polypharmacology and selectivity, informing the design of next-generation oxadiazole therapeutics with improved safety profiles .

Quote Request

Request a Quote for N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.